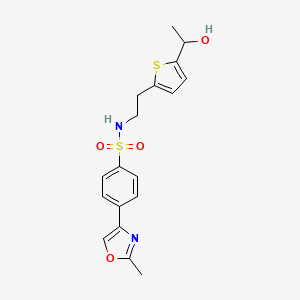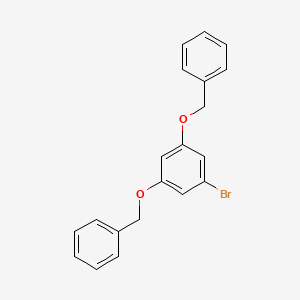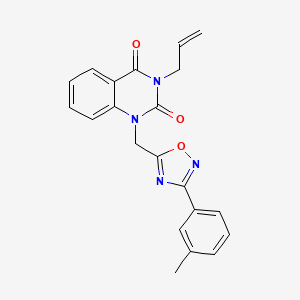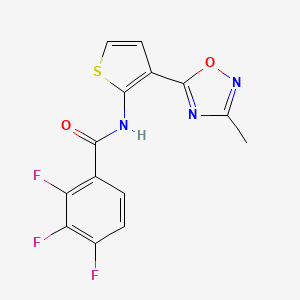
2-(3-(Fluoromethyl)azetidin-1-yl)-4-methoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Fluoromethyl)azetidin-1-yl)-4-methoxypyrimidine is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluoromethyl group attached to an azetidine ring, which is further connected to a methoxypyrimidine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
The synthesis of 2-(3-(Fluoromethyl)azetidin-1-yl)-4-methoxypyrimidine involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3-(fluoromethyl)azetidine with appropriate pyrimidine derivatives under controlled conditions. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
2-(3-(Fluoromethyl)azetidin-1-yl)-4-methoxypyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. .
Applications De Recherche Scientifique
2-(3-(Fluoromethyl)azetidin-1-yl)-4-methoxypyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of 2-(3-(Fluoromethyl)azetidin-1-yl)-4-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group enhances its binding affinity to these targets, while the azetidine and methoxypyrimidine moieties contribute to its overall stability and reactivity. The compound may modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
2-(3-(Fluoromethyl)azetidin-1-yl)-4-methoxypyrimidine can be compared with other similar compounds, such as:
2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol: This compound has a similar azetidine ring but differs in the attached functional groups, leading to different chemical and biological properties.
2-(3-(Fluoromethyl)azetidin-1-yl)propanoic acid:
Propriétés
IUPAC Name |
2-[3-(fluoromethyl)azetidin-1-yl]-4-methoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c1-14-8-2-3-11-9(12-8)13-5-7(4-10)6-13/h2-3,7H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKIADVPGFOTHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CC(C2)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3,4-Dimethoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2787437.png)

![(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/new.no-structure.jpg)
![4-[Ethyl(ethylsulfonyl)amino]benzoic acid](/img/structure/B2787443.png)
![N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2787444.png)
![2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2787445.png)
![4-(morpholinosulfonyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2787446.png)

![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2787448.png)
![N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2787452.png)
![methyl 3-[4-(4-fluorobenzoyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2787454.png)
![N-[(2-methylphenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2787456.png)


